molecular formula C19H18BClF2N2 B8196607 8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B8196607
M. Wt: 358.6 g/mol
InChI Key: DPZXVTMLCXFHOO-UHFFFAOYSA-N
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Description

This compound belongs to a class of boron-containing tricyclic structures characterized by fused aromatic systems, fluorine substituents, and a borate core.

Properties

IUPAC Name

8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BClF2N2/c1-11-9-13(3)24-18(11)17(15-5-7-16(21)8-6-15)19-12(2)10-14(4)25(19)20(24,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXVTMLCXFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)Cl)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves the following steps:

Chemical Reactions Analysis

Scientific Research Applications

10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 4-chlorophenyl group contrasts with substituents in analogs:

Compound Name (Abbreviated) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-ClPh, 2,2-F2, 4,6,10,12-Me4 C23H19BClF2N2 ~421.67 Potential fluorescence, stability
5,11-Diethynyl Analog 8-Ph, 5,11-ethynyl C23H19BF2N2 372.2 Unspecified (structural analog)
12-Dimethylamino-8-phenyl Analog 8-Ph, 12-NMe2 C17H16BF2N3 311.14 High fluorescence, crystal stability
Benzonitrile Derivative 8-(4-CNPh), 1,3,5,7-Me4 C19H16BF2N3 341.16 Structural data, electronic tuning
  • Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group in the target compound likely reduces fluorescence quantum yield compared to dimethylamino-substituted analogs (e.g., ’s BODIPY derivative) due to its electron-withdrawing nature. However, it may enhance thermal stability or reactivity in electrophilic substitution .

Crystallographic and Structural Insights

  • Dimethylamino-Phenyl Analog (): Crystallizes in a monoclinic system (space group P21/c) with short H···F contacts (2.49–2.51 Å), forming a 3D network that stabilizes the structure. Such packing may influence solubility and solid-state luminescence .
  • Benzonitrile Derivative (): Exhibits a distorted tetrahedral geometry around boron, with bond angles (F-B-N) ranging from 109.1° to 110.6°, typical for BODIPY-like systems. The 4-cyanophenyl group introduces strong electron-withdrawing effects, comparable to the target’s 4-ClPh .

Biological Activity

The compound 8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule notable for its unique structural and electronic properties. This compound belongs to a class characterized by bicyclic frameworks and various functional groups that enhance its reactivity and potential applications in biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C23H29BF2NC_{23}H_{29}BF_{2}N, indicating the presence of carbon (C), hydrogen (H), boron (B), fluorine (F), and nitrogen (N) atoms. The intricate arrangement contributes to its potential biological activity and photophysical properties.

Biological Activity Overview

While specific biological activity data for this compound is limited, insights can be drawn from related compounds within its class. Compounds with similar structures have been studied for their interactions with biological systems and potential therapeutic applications.

Potential Biological Mechanisms

  • Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzyme functions.
  • Anticancer Properties : Some derivatives have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Receptor Interaction : The compound may interact with various receptors in the body, influencing physiological responses.

Case Studies and Research Findings

Research on structurally similar compounds has provided insights into the potential biological activity of this compound.

Table 1: Summary of Related Research Findings

Compound NameBiological ActivityReference
4-(4-chlorophenyl)-1H-pyrazoleAntimicrobial activity against Gram-positive bacteria
2-(4-chlorophenyl)-5-fluorobenzamideInduced apoptosis in cancer cell lines
Bicyclic lactam derivativesCB(1) receptor antagonism with implications for weight management

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of functional groups to enhance biological activity. General methods include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions under controlled conditions.
  • Functional Group Modifications : Introducing halogens or other substituents to alter reactivity and interaction profiles.

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